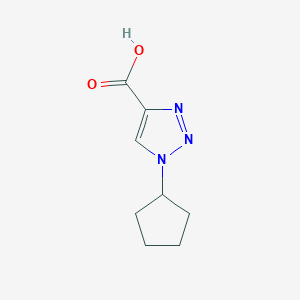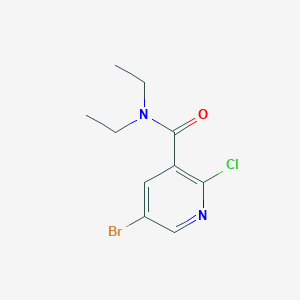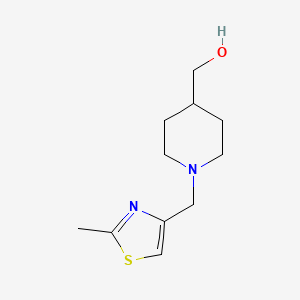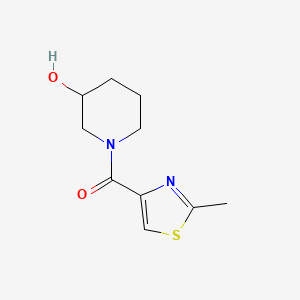![molecular formula C7H4ClFN2 B1465030 6-氯-5-氟-1H-吡咯并[2,3-b]吡啶 CAS No. 1190321-96-0](/img/structure/B1465030.png)
6-氯-5-氟-1H-吡咯并[2,3-b]吡啶
描述
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a solid compound with the empirical formula C7H5ClN2 . The molecular weight of this compound is 152.58 .
Molecular Structure Analysis
The molecular structure of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES stringClc1ccc2[nH]ccc2n1 . This indicates that the compound contains a pyrrolo[2,3-b]pyridine core with chlorine and fluorine substituents . Physical And Chemical Properties Analysis
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its empirical formula is C7H5ClN2 and it has a molecular weight of 152.58 .科学研究应用
Agrochemical and Pharmaceutical Industries
- Application Summary: The compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients. It’s used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
- Methods of Application: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Cancer Therapy
- Application Summary: The compound is used in the development of potent fibroblast growth factor receptor inhibitors, which play an essential role in various types of tumors .
- Methods of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were developed .
- Results or Outcomes: The compound exhibited potent FGFR inhibitory activity. In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Synthesis of Pyrazolopyridine Derivatives
- Application Summary: The compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application: The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes: This research has been developing a class of 1H-pyrazolo[3,4-b]pyridine derivatives with development prospects .
Antibacterial, Antifungal, and Antiviral Activities
- Application Summary: Pyrrolopyrazine derivatives, which can be synthesized from the compound, have shown significant antibacterial, antifungal, and antiviral activities .
- Methods of Application: The compound is used in the synthesis of pyrrolopyrazine derivatives, which are then tested for their antibacterial, antifungal, and antiviral activities .
- Results or Outcomes: The pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Immunomodulators Targeting Janus Kinase 3
- Application Summary: The compound is used in the development of novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
- Methods of Application: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed, which showed potent activities against JAK3 .
- Results or Outcomes: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
- Application Summary: The compound is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives .
- Methods of Application: The compound is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using microwave technique .
- Results or Outcomes: The newly synthesized pyrrolo[2,3-d]pyrimidine derivatives contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .
未来方向
Given the potent activities of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3 , future research could explore the potential of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine as a therapeutic agent, particularly in the context of cancer therapy. Further studies could also investigate the synthesis, chemical reactivity, and safety profile of this compound.
属性
IUPAC Name |
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXAEXRADNADKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696658 | |
| Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190321-96-0 | |
| Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464951.png)
![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1464959.png)


![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)
![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)
